2-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]quinolin-4-amine
Description
2-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
2-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-4-22-12(3)14(11(2)21-22)10-19-16-9-17(18)20-15-8-6-5-7-13(15)16/h5-9H,4,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMAZRYFBHNOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=CC(=NC3=CC=CC=C32)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]quinolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1-ethyl-3,5-dimethylpyrazole ring. This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization under acidic conditions.
Quinoline Derivative Formation: The next step involves the synthesis of the quinoline derivative. This can be done by reacting 2-chloroquinoline with an appropriate amine, such as 4-aminobenzylamine, under reflux conditions in the presence of a suitable solvent like ethanol.
Coupling Reaction: The final step is the coupling of the pyrazole ring with the quinoline derivative. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring is introduced to the quinoline derivative in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or the pyrazole ring.
Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline or pyrazole derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]quinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial enzymes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline: A simpler quinoline derivative with similar structural features but lacking the pyrazole ring.
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]quinolin-4-amine: A similar compound without the chloro group on the quinoline ring.
4-aminoquinoline derivatives: Compounds with an amino group at the 4-position of the quinoline ring, similar to the target compound.
Uniqueness
2-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]quinolin-4-amine is unique due to the presence of both the chloro group on the quinoline ring and the pyrazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
